4-Bromo-2-[(butylamino)methyl]phenol hydrochloride
CAS No.: 1240567-49-0
Cat. No.: VC11750853
Molecular Formula: C11H17BrClNO
Molecular Weight: 294.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240567-49-0 |
|---|---|
| Molecular Formula | C11H17BrClNO |
| Molecular Weight | 294.61 g/mol |
| IUPAC Name | 4-bromo-2-(butylaminomethyl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H16BrNO.ClH/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14;/h4-5,7,13-14H,2-3,6,8H2,1H3;1H |
| Standard InChI Key | JQAMXNTWHPIXKS-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=C(C=CC(=C1)Br)O.Cl |
| Canonical SMILES | CCCCNCC1=C(C=CC(=C1)Br)O.Cl |
Introduction
4-Bromo-2-[(butylamino)methyl]phenol hydrochloride is a chemical compound with a unique structure and diverse applications in research and pharmaceutical contexts. It features a bromine atom and a butylamino group attached to a phenolic ring, enhancing its biological activity and potential interactions with biological systems.
Synthesis and Chemical Behavior
The synthesis of 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride typically involves multiple steps, including the formation of the phenolic ring and the attachment of the bromine and butylamino groups. This compound exhibits notable reactivity, making it suitable for various chemical reactions and applications.
| Synthesis Steps | Chemical Reactions Involved | Reagents Used |
|---|---|---|
| Formation of Phenol | Hydrolysis or Friedel-Crafts Acylation | Phenol precursors, acids, or alkyl halides |
| Bromination | Electrophilic aromatic substitution | Bromine, catalysts |
| Amination | Nucleophilic substitution or Mannich reaction | Butylamine, formaldehyde |
Biological Activities and Applications
4-Bromo-2-[(butylamino)methyl]phenol hydrochloride demonstrates significant biological activities, including potential interactions with enzymes and receptors. Its applications span across pharmaceutical research, where it is used to study drug interactions and develop new therapeutic agents.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Inhibition | Development of inhibitors for specific enzymes |
| Receptor Binding | Study of receptor-ligand interactions |
| Antimicrobial Effects | Development of antimicrobial agents |
Interaction Studies
Interaction studies involving 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride focus on its binding affinity and reactivity with various biological molecules. These studies are crucial for understanding its potential therapeutic effects and side effects.
| Biological Molecule | Type of Interaction | Significance |
|---|---|---|
| Enzymes | Inhibitory effects | Potential therapeutic applications |
| Receptors | Binding affinity | Understanding receptor-ligand interactions |
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride, including other phenolic derivatives. These compounds are compared based on their structural features and applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-chlorophenol | Bromine and chlorine on phenolic ring | Disinfectant properties |
| 2-Methylphenol | Methyl group on phenolic ring | Used in resin and plastic production |
| Butylated Hydroxy Toluene | Butyl group on hydroxytoluene | Antioxidant properties in food |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume